N-(2-aminoethyl)-4-tert-butylbenzamide hydrochloride
Overview
Description
“N-(2-Aminoethyl)methacrylamide Hydrochloride” is a compound with a molecular formula of C6H12N2O·HCl and a molecular weight of 164.63 . It’s a solid at 20°C and should be stored under inert gas .
Molecular Structure Analysis
The molecular structure of “N-(2-Aminoethyl)methacrylamide Hydrochloride” consists of a methacrylamide group attached to an aminoethyl group .Chemical Reactions Analysis
“N-(2-Aminoethyl)methacrylamide Hydrochloride” is used as a monomer for polymerization reactions .Physical and Chemical Properties Analysis
“N-(2-Aminoethyl)methacrylamide Hydrochloride” is a solid at 20°C . It has a molecular weight of 164.63 and a melting point of 125°C .Scientific Research Applications
Synthesis and Pharmacological Applications
- Research on synthetic opioids, including N-substituted benzamides, underscores the importance of chemical synthesis in developing compounds with potential therapeutic uses or significant pharmacological effects. These studies highlight the ongoing efforts to understand and mitigate the impacts of synthetic opioids on public health and illicit drug markets (Sharma et al., 2018).
Environmental Impact and Degradation
- Investigations into the environmental occurrence, fate, and behavior of parabens, including their degradation products, provide insight into the persistence and ecological effects of synthetic organic compounds. These studies are crucial for assessing the environmental impact of widely used chemicals and developing strategies for mitigating their presence in natural ecosystems (Haman et al., 2015).
Advanced Oxidation Processes
- Advanced oxidation processes (AOPs) for degrading recalcitrant compounds, such as acetaminophen, highlight the role of chemical research in addressing environmental contamination. These processes are critical for removing harmful substances from water, underscoring the importance of chemistry in environmental protection (Qutob et al., 2022).
Toxicological Assessments
- Studies on the toxicological profiles and safety assessments of chemical compounds, including parabens, contribute to our understanding of their potential health impacts. These assessments are essential for ensuring the safety of chemicals in consumer products and environmental exposures (Soni et al., 2001).
Chemical Stability and Formulation
- Research into the stability and formulation of pharmaceutical compounds addresses the challenges of drug delivery and efficacy. These studies are crucial for the development of effective and safe medications, highlighting the role of chemistry in pharmaceutical sciences (Glass & Haywood, 2006).
Safety and Hazards
Properties
IUPAC Name |
N-(2-aminoethyl)-4-tert-butylbenzamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O.ClH/c1-13(2,3)11-6-4-10(5-7-11)12(16)15-9-8-14;/h4-7H,8-9,14H2,1-3H3,(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHIIMXXNAUVBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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